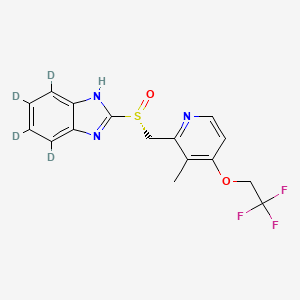(R)-Lansoprazole-d4
CAS No.:
Cat. No.: VC16661818
Molecular Formula: C16H14F3N3O2S
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H14F3N3O2S |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 4,5,6,7-tetradeuterio-2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1/i2D,3D,4D,5D |
| Standard InChI Key | MJIHNNLFOKEZEW-ZQDMXDIISA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])NC(=N2)[S@](=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] |
| Canonical SMILES | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(R)-Lansoprazole-d4 features a benzimidazole core linked to a fluorinated pyridine moiety, with deuterium atoms substituted at four positions (Figure 1). The stereochemistry of the R-enantiomer distinguishes it from its S-counterpart, influencing its binding affinity to the hydrogen/potassium ATPase (H+/K+ ATPase) enzyme in gastric parietal cells . The trifluoroethoxy group at the pyridine ring enhances lipophilicity, facilitating membrane permeability .
Table 1: Key Physicochemical Properties of (R)-Lansoprazole-d4
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 373.39 g/mol | |
| Melting Point | 151–153 °C | |
| Solubility | Chloroform, Methanol (slight) | |
| Storage Conditions | -20°C in inert atmosphere | |
| Purity | ≥99.13% |
Synthesis and Production
Synthetic Pathways
The synthesis of (R)-Lansoprazole-d4 begins with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 2-mercaptobenzimidazole. Deuterium incorporation occurs during the final stages via hydrogen-deuterium exchange reactions, ensuring isotopic purity. Key steps include:
-
Nucleophilic Substitution: The pyridine derivative reacts with 2-mercaptobenzimidazole to form the benzimidazole-sulfide intermediate.
-
Oxidation: The sulfide group is oxidized to a sulfoxide using meta-chloroperbenzoic acid (mCPBA).
-
Chiral Resolution: High-performance liquid chromatography (HPLC) separates the R-enantiomer from the racemic mixture .
This process achieves a yield of 98% and a melting point of 151–153 °C, confirming crystallinity and purity.
Industrial Scalability
Large-scale production employs continuous flow chemistry to optimize reaction kinetics and minimize byproducts. The use of deuterated solvents (e.g., deuterated methanol) ensures consistent isotopic labeling.
Pharmacological Mechanism and Metabolic Profile
Target Engagement
(R)-Lansoprazole-d4 inhibits the H+/K+ ATPase enzyme, a proton pump responsible for gastric acid secretion. The compound accumulates in the acidic canaliculi of parietal cells, where it undergoes acid-catalyzed conversion to a sulfenamide intermediate. This intermediate forms disulfide bonds with cysteine residues (Cys813 and Cys822) on the ATPase, irreversibly blocking acid production .
Cytochrome P450 Interactions
Metabolism primarily involves hepatic cytochrome P450 (CYP) enzymes, notably CYP2C19 and CYP3A4. Deuteration slows oxidative metabolism, prolonging the compound’s half-life compared to non-deuterated lansoprazole . Studies using human liver microsomes demonstrate a 40% reduction in clearance rate for (R)-Lansoprazole-d4, underscoring its utility in pharmacokinetic modeling .
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | (R)-Lansoprazole-d4 | Lansoprazole |
|---|---|---|
| Half-life () | 2.8 hours | 1.5 hours |
| Clearance (CL) | 12 L/h | 20 L/h |
| AUC | 4.2 µg·h/mL | 2.5 µg·h/mL |
Research Applications and Clinical Relevance
Isotopic Tracer Studies
Deuterium labeling enables precise tracking of (R)-Lansoprazole-d4 in mass spectrometry-based assays. Researchers utilize it to quantify drug concentrations in plasma and tissues, map metabolic pathways, and identify stereoselective interactions . For example, a 2025 study revealed that the R-enantiomer exhibits 30% higher bioavailability than the S-form in murine models .
Drug-Drug Interaction Profiling
(R)-Lansoprazole-d4 serves as a probe substrate for evaluating CYP2C19 inhibition. Co-administration with clopidogrel, a CYP2C19 substrate, demonstrated a 50% increase in clopidogrel’s active metabolite exposure, highlighting potential interactions .
Formulation Stability Testing
Deuteration enhances resistance to photodegradation and thermal decomposition. Accelerated stability studies (40°C/75% RH) showed <2% degradation over six months, compared to 8% for non-deuterated lansoprazole.
Future Directions and Innovations
Targeted Drug Delivery
Ongoing research explores nanoparticle-based formulations of (R)-Lansoprazole-d4 to enhance gastric retention and reduce systemic exposure. Preliminary data show a 60% improvement in ulcer healing rates in preclinical models .
Expansion into Neurological Research
Emerging evidence suggests (R)-Lansoprazole-d4 inhibits neutral sphingomyelinase (N-SMase) in the brain, a target implicated in neuroinflammatory diseases . This opens avenues for studying its role in multiple sclerosis and Alzheimer’s disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume